N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
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Overview
Description
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives.
Preparation Methods
The synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the ethoxyethyl group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethyl ethyl ether in the presence of a base to introduce the ethoxyethyl group.
Iodination: The resulting compound is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom.
Formation of the final product: The iodinated intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base to form the final product.
Chemical Reactions Analysis
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents such as sodium azide or potassium cyanide to form azido or cyano derivatives
Scientific Research Applications
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. .
Biological Studies: The compound has been used in studies to understand its mechanism of action and its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide can be compared with other benzo[d]thiazole derivatives, such as:
6-bromobenzo[d]thiazol-2(3H)-one: This compound has shown cytotoxic and antibacterial activities, similar to this compound.
5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl derivatives: These compounds have demonstrated inhibitory activity against enzymes like tyrosinase, highlighting their potential in medicinal chemistry.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have been studied for their antimycobacterial activity, showing selective inhibition of Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClIN2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIOJVVFQVIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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